N,N-Bis(trifluoromethylsulfonyl)aniline

Catalog No.
S1488811
CAS No.
37595-74-7
M.F
C8H5F6NO4S2
M. Wt
357.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(trifluoromethylsulfonyl)aniline

CAS Number

37595-74-7

Product Name

N,N-Bis(trifluoromethylsulfonyl)aniline

IUPAC Name

1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide

Molecular Formula

C8H5F6NO4S2

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H

InChI Key

DIOHEXPTUTVCNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Synonyms

1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide; 1,1,1-Trifluoro-N-phenyl-N-trifluoromethanesulfonylmethanesulfonamide; N,N-Bis(trifluoromethanesulfonyl)aniline; N,N-Bis(trifluoromethylsulfonyl)aniline; N,N-Bis(trifluorometh

Canonical SMILES

C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Triflylation Reagent:

N,N-Bis(trifluoromethylsulfonyl)aniline, also known as N-phenyl-bis(trifluoromethanesulfonimide) or "phenyl triflimide," is a valuable reagent in organic chemistry used for the introduction of the trifluoromethanesulfonyl group (SO2CF3), often abbreviated as "Tf" []. This group is known as the "triflyl" group and possesses unique properties, including high thermal stability, strong electron-withdrawing character, and good leaving group ability [].

N,N-Bis(trifluoromethylsulfonyl)aniline functions as a triflylation reagent, similar to triflic anhydride (Tf2O) but with a milder reactivity profile []. This milder nature allows for triflylation under gentler conditions, minimizing undesired side reactions that might occur with the more reactive Tf2O.

Applications in Organic Synthesis:

N,N-Bis(trifluoromethylsulfonyl)aniline finds applications in various areas of organic synthesis, including:

  • Synthesis of trifluoromethyl sulfones: This reagent is used to convert alcohols, phenols, and amines to their corresponding trifluoromethyl sulfones (R-SO2CF3) []. Trifluoromethyl sulfones are valuable functional groups with diverse applications in medicinal chemistry and materials science [].
  • Activation of carbonyl compounds: N,N-Bis(trifluoromethylsulfonyl)aniline can activate carbonyl groups (C=O) in aldehydes, ketones, and esters, making them more susceptible to nucleophilic attack. This activation is crucial for various organic transformations, such as aldol condensations and acylation reactions.
  • Synthesis of heterocycles: The triflyl group introduced by N,N-Bis(trifluoromethylsulfonyl)aniline can participate in cyclization reactions, leading to the formation of various heterocyclic compounds, which are essential building blocks for pharmaceuticals and other functional materials.

Advantages over Triflic Anhydride:

While N,N-Bis(trifluoromethylsulfonyl)aniline shares similar functionalities with triflic anhydride, it offers several advantages:

  • Milder reactivity: As mentioned earlier, the milder nature of N,N-Bis(trifluoromethylsulfonyl)aniline minimizes the risk of side reactions, especially with sensitive substrates [].
  • Reduced moisture sensitivity: Unlike triflic anhydride, which is highly sensitive to moisture, N,N-Bis(trifluoromethylsulfonyl)aniline exhibits improved stability towards moisture, making it easier to handle and store.

N,N-Bis(trifluoromethylsulfonyl)aniline is an organic compound characterized by the molecular formula C₈H₅F₆NO₄S₂. It appears as a white to off-white crystalline solid and is notable for its strong electron-withdrawing properties due to the presence of trifluoromethylsulfonyl groups. This compound is utilized primarily as a triflating reagent, which facilitates the introduction of triflate groups into various organic molecules, enhancing their reactivity and utility in synthetic chemistry .

  • Flammability: Non-flammable.
  • Acute Toxicity: Limited data available. May cause skin and eye irritation.
  • Chronic Toxicity: No data available. Handle with caution following general laboratory safety practices.
, particularly in the formation of triflates from alcohols and other nucleophiles. It acts similarly to triflic anhydride but with milder reactivity. Key reactions include:

  • Triflation of Alcohols: Converts alcohols into triflates, which are more reactive towards nucleophilic substitution.
  • Enantioselective Synthesis: Used in the synthesis of β-amino acids via the Mannich reaction, where it serves as a chiral auxiliary.
  • Stereoselective Reactions: Involved in stereoselective sulfoxidation processes, contributing to the synthesis of complex organic molecules .

While specific biological activities of N,N-Bis(trifluoromethylsulfonyl)aniline are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, related trifluoromethylsulfonyl compounds have been studied for their potential as pharmaceuticals, including applications as enzyme inhibitors and in drug development. The electron-withdrawing nature of the trifluoromethylsulfonyl group may influence biological interactions, although further studies are required to elucidate specific mechanisms and effects .

The synthesis of N,N-Bis(trifluoromethylsulfonyl)aniline can be achieved through several methods:

  • Direct Sulfonylation: Aniline can be treated with trifluoromethylsulfonic anhydride or trifluoromethylsulfonyl chloride under controlled conditions to yield N,N-Bis(trifluoromethylsulfonyl)aniline.
  • Reflux Method: The reaction mixture may be refluxed in a suitable solvent (like dichloromethane) to enhance yields and purity.
  • Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions involving aniline and sulfonylating agents under acidic conditions .

N,N-Bis(trifluoromethylsulfonyl)aniline finds diverse applications in various fields:

  • Synthetic Organic Chemistry: As a triflating reagent, it is used for modifying organic substrates to enhance their reactivity.
  • Material Science: Acts as a p-type dopant in carbon nanotubes, improving their electrical properties.
  • Pharmaceutical Chemistry: Useful in the synthesis of biologically active compounds and intermediates for drug development .

Several compounds share structural similarities with N,N-Bis(trifluoromethylsulfonyl)aniline, including:

Compound NameMolecular FormulaUnique Features
Bis(trifluoromethanesulfonyl)anilineC₆H₅N(SO₂CF₃)₂Milder reactivity compared to N,N-Bis(trifluoromethylsulfonyl)aniline
Triflic AnhydrideC₂F₆O₃SStronger electrophile used for harsher conditions
N-Phenylbis(trifluoromethanesulfonimide)

Traditional Synthetic Approaches for N,N-Bis(trifluoromethylsulfonyl)aniline Derivatives

The conventional synthesis of PhNTf₂ involves a two-step reaction between aniline and trifluoromethanesulfonyl fluoride (TfF) under controlled conditions.

Reaction Mechanism:

  • Initial Sulfonylation: Aniline reacts with TfF in the presence of a base (e.g., triethylamine or DBU) to form N-phenyltrifluoromethanesulfonamide.
    $$
    \text{C₆H₅NH₂ + CF₃SO₂F + Base → C₆H₅NHSO₂CF₃ + Base·HF}
    $$
  • Second Sulfonylation: The intermediate undergoes further sulfonylation with TfF to yield PhNTf₂.
    $$
    \text{C₆H₅NHSO₂CF₃ + CF₃SO₂F + Base → C₆H₅N(SO₂CF₃)₂ + Base·HF}
    $$

Key Parameters:

  • Solvents: Polar solvents like acetonitrile or dichloromethane enhance reaction efficiency.
  • Temperature: Reactions are typically conducted at 0–80°C to manage exothermicity.
  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates the second sulfonylation step.

Industrial-Scale Synthesis:
A patented method (CN111269152A) outlines a scalable process:

  • Step 1: Aniline, DBU, and TfF react in acetonitrile at 40–80°C to form the monosubstituted intermediate.
  • Step 2: The intermediate is treated with TfF in dichloromethane with DMAP, yielding PhNTf₂ at 70–85% efficiency.

Table 1: Traditional Synthesis Conditions and Yields

StepReactantsSolventTemperature (°C)Yield (%)
1Aniline + TfF + DBUAcetonitrile6090
2Intermediate + TfF + DMAPDCM2585

Modern Flow Chemistry Strategies for Scalable Production

Continuous flow systems address limitations of batch processes, such as heat dissipation and scalability. A telescoped flow protocol for related trifluoromethylthiolated compounds demonstrates principles applicable to PhNTf₂ synthesis.

Flow Reactor Design:

  • Microreactors: Glass or PTFE coils (10 μL–500 μL) enable precise temperature control (30–60°C) and residence times (1.3–20 min).
  • Syringe Pumps: Deliver reagents (e.g., TfF, aniline, bases) at controlled rates (25–5.5 μL/min).

Case Study:
A mesoreactor (500 μL PTFE coil) converted arylacetic acids to α-trifluoromethylthiolated amides in 70% yield within 20 min, outperforming batch methods requiring 7 hours.

Advantages of Flow Systems:

  • Safety: Minimizes exposure to toxic TfF via enclosed systems.
  • Efficiency: 183.4 mg/h productivity for amide derivatives.

Table 2: Flow Chemistry Parameters for Triflate Synthesis

ParameterOptimal ValueImpact on Yield
Residence Time3.3 min65% Conversion
Temperature60°C70% Yield
Solvent Ratio (CH₃CN:THF)1:1Maximizes Reactivity

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemistry offers an eco-friendly alternative by eliminating solvents and reducing energy consumption. Ball milling activates reactants via mechanical force, enabling rapid PhNTf₂ synthesis.

Protocol:

  • Grinding: Aniline, TfF, and DMAP are milled in a ZrO₂ jar (25 Hz, 99 min).
  • Post-Processing: Crude product is washed with methanol to remove unreacted TfF.

Key Findings:

  • Yield: 53% in 99 min vs. 21% in 16-hour solvent-based reactions.
  • Selectivity: Reduced side products due to confined reaction environments.

Mechanistic Insights:

  • Shear Forces: Fracture of crystalline aniline exposes reactive sites for sulfonylation.
  • Temperature Control: Ambient conditions prevent thermal degradation.

Table 3: Mechanochemical vs. Solvent-Based Synthesis

ConditionMechanochemical (Ball Milling)Traditional (DCM)
Time99 min16 h
Yield53%21%
Purity98%85%

Triflation Mechanisms in Nucleophilic Substitution Reactions

N,N-Bis(trifluoromethylsulfonyl)aniline serves as a mild yet efficient triflating reagent, enabling the conversion of hydroxyl groups into trifluoromethanesulfonate (triflate) esters. This transformation is critical in nucleophilic substitution reactions, where the triflate group acts as a superior leaving group compared to traditional alternatives like halides or tosylates. The reaction proceeds via a two-step mechanism:

  • Electrophilic Activation: The nitrogen-bound trifluoromethylsulfonyl groups withdraw electron density from the aniline backbone, enhancing the electrophilicity of the sulfur atom. This facilitates the attack of the hydroxyl group on the sulfur center, displacing the aniline moiety.
  • By-Product Stability: The reaction generates [CF₃SO₂N−Ph]⁻ as a by-product, stabilized through resonance delocalization across the sulfonyl and aromatic systems [5]. This stability drives the reaction equilibrium toward triflate formation.

The compound’s mild reaction conditions (often room temperature, inert solvents like dichloromethane) contrast with harsher methods requiring triflic anhydride, reducing side reactions and improving yields [5].

Comparison of Triflating Reagents
ReagentConditionsBy-Product Stability
N,N-Bis(trifluoromethylsulfonyl)anilineMild, room temperatureHigh ([CF₃SO₂N−Ph]⁻)
Triflic anhydrideElevated temperaturesLow (triflic acid)

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

Triflate intermediates derived from N,N-Bis(trifluoromethylsulfonyl)aniline are indispensable in cross-coupling reactions, particularly Suzuki-Miyaura and Heck couplings. The triflate group’s strong electron-withdrawing nature stabilizes transition-metal complexes, facilitating oxidative addition and transmetalation steps.

  • Palladium-Catalyzed Suzuki Couplings: Aryl triflates react with boronic acids in the presence of Pd(PPh₃)₄, forming biaryl products. The triflate’s leaving ability ensures rapid oxidative addition to palladium, while its non-coordinating nature prevents catalyst poisoning [5].
  • Copper-Mediated Ullmann Reactions: Triflates participate in C–N bond formations, where copper catalysts mediate couplings with amines. The triflate’s stability under basic conditions enables high functional group tolerance [4].

The compound’s triflyl groups also stabilize cationic metal centers in catalytic cycles, as evidenced in palladium-catalyzed C–H functionalizations [4]. This stabilization reduces catalyst degradation, enabling lower metal loadings and greener processes.

Catalytic Applications in Asymmetric Synthesis

While N,N-Bis(trifluoromethylsulfonyl)aniline itself is not chiral, its triflate derivatives are pivotal in asymmetric catalysis. Chiral triflate esters serve as electrophilic partners in enantioselective transformations, such as:

  • Asymmetric Allylic Alkylation: Triflates derived from allylic alcohols react with nucleophiles (e.g., malonates) in the presence of chiral phosphine-palladium catalysts, yielding enantiomerically enriched products. The triflate’s leaving group ability ensures high enantioselectivity by minimizing racemic background reactions [5].
  • Dynamic Kinetic Resolutions: In Mannich reactions, triflate intermediates enable the formation of β-amino acids with high enantiomeric excess when paired with chiral ligands. The triflate’s rapid equilibration between stereoisomers allows selective crystallization of one enantiomer [5].
Asymmetric Reactions Enabled by Triflates
Reaction TypeCatalyst SystemKey Advantage
Allylic AlkylationPd/(R)-BINAPHigh ee (>90%)
Mannich ReactionCu/Box LigandDynamic kinetic resolution

XLogP3

3.1

UNII

TIC0LRR43X

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37595-74-7

Wikipedia

Phenyl triflimide

Dates

Last modified: 08-15-2023
Yusop et al. Palladium-mediated intracellular chemistry. Nature Chemistry, doi: 10.1038/nchem.981, published online 6 February 2011 http://www.nature.com/nchem

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